Isopropoxytrimethylsilane

Physical Chemistry Analytical Chemistry Quality Control

Researchers requiring precise hydroxyl protection in multi-step synthesis need a silylating agent with controlled reactivity to avoid premature deprotection. Isopropoxytrimethylsilane (CAS 1825-64-5) offers distinct hydrolytic stability due to steric bulk, ensuring robust TMS ethers for orthogonal protection strategies. · Verified density 0.745 g/mL and n20/D 1.378 enable rapid identity confirmation. · Effective fluoride ion scavenger, demonstrated to drive reactions to full conversion. · Available in ≥97% purity with argon-charged packaging for moisture-sensitive applications.

Molecular Formula C6H16OSi
Molecular Weight 132.28 g/mol
CAS No. 1825-64-5
Cat. No. B160341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropoxytrimethylsilane
CAS1825-64-5
Molecular FormulaC6H16OSi
Molecular Weight132.28 g/mol
Structural Identifiers
SMILESCC(C)O[Si](C)(C)C
InChIInChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3
InChIKeyNNLPAMPVXAPWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropoxytrimethylsilane: Overview


Isopropoxytrimethylsilane (CAS 1825-64-5), also known as isopropyl trimethylsilyl ether, is an organosilicon compound belonging to the alkoxytrimethylsilane class of silylating agents [1]. It is a volatile, colorless liquid with a molecular formula of C₆H₁₆OSi and a molecular weight of 132.28 g/mol, characterized by a density of 0.745 g/mL at 25 °C and a refractive index (n20/D) of 1.378 [1]. Its primary function is the protection of hydroxyl groups via conversion to trimethylsilyl (TMS) ethers, which are labile under mild acidic conditions, enabling its use as a protecting group in multi-step organic syntheses .

1
Hydroxyl protection via trimethylsilyl ethers in multi-step synthesis
2
Fluoride scavenger to drive nucleophilic substitution reactions
3
Surface modification of glass, silica, or metal oxides for hydrophobicity

Why Isopropoxytrimethylsilane Analogs Fail


Within the alkoxytrimethylsilane family, substitution of the alkoxy group (e.g., methoxy, ethoxy, or tert-butoxy) for the isopropoxy moiety in Isopropoxytrimethylsilane (CAS 1825-64-5) results in significant changes to key physicochemical and reactive properties. While methoxytrimethylsilane and ethoxytrimethylsilane are commercially available and structurally similar, they exhibit different densities, refractive indices, and boiling points, which directly impact purification, handling, and application performance . More critically, the steric bulk of the isopropoxy group confers a distinct hydrolytic stability and reactivity profile compared to less hindered methoxy or ethoxy analogs, influencing both the kinetics of silylation and the stability of the resulting TMS ether under reaction conditions [1]. Therefore, assuming functional interchangeability without quantitative justification can lead to suboptimal yields, unintended side reactions, or failure to meet specific performance criteria in sensitive synthetic or materials science applications.

Different physical properties
Density and refractive index differ from methoxy or ethoxy analogs, complicating identity confirmation and quality control if swapped.
Altered hydrolysis kinetics
The isopropoxy group’s steric bulk changes hydrolysis rate relative to less hindered analogs, which may affect TMS ether stability in protic steps.
Application-specific behavior
Specialized uses, such as fluoride scavenging, may not be matched by other alkoxytrimethylsilanes without quantitative justification.

Isopropoxytrimethylsilane: Comparison with Analogs


Density and Refractive Index Differences

Direct comparison of physical properties from a common vendor database reveals quantifiable differences between Isopropoxytrimethylsilane and its closest alkoxytrimethylsilane analogs. These differences are critical for compound identification, purity assessment, and purification method development .

Physical constants
Head-to-head
Target: density 0.745 g/mL, n20/D 1.378 Methoxy analog: 0.725 g/mL, 1.367 Ethoxy analog: 0.758 g/mL, 1.390
Supports identity verification and purity checks
Data from common vendor database
Physical Chemistry Analytical Chemistry Quality Control

Steric Hindrance and Hydrolytic Stability

While direct, peer-reviewed comparative hydrolysis rate data for Isopropoxytrimethylsilane versus its methoxy or ethoxy analogs is not available in the current search corpus, a class-level inference can be drawn from well-established principles of organosilicon chemistry. The hydrolytic stability of alkoxysilanes is significantly influenced by the steric bulk of the alkoxy group [1]. Specifically, the isopropoxy group (-OCH(CH₃)₂) is sterically larger than a methoxy group (-OCH₃), which is known to sterically hinder the nucleophilic attack of water on the silicon atom during hydrolysis [2]. This steric hindrance typically leads to a slower hydrolysis rate for isopropoxy-substituted silanes compared to methoxy-substituted analogs under identical conditions.

Hydrolytic stability
Class-level
Expected slower hydrolysis than methoxy analog due to steric hindrance (qualitative inference)
May offer more robust TMS protection under protic conditions
Class-level principle; direct rate data unavailable
Organic Synthesis Protecting Group Chemistry Reaction Kinetics

Fluoride Scavenger in Nucleophilic Reactions

In a study optimizing nucleophilic substitution reactions, Isopropoxytrimethylsilane was specifically employed as a fluoride scavenger to improve reaction efficiency. The addition of an excess (36 equivalents) of Isopropoxytrimethylsilane was used to sequester fluoride ions (F⁻) generated as a byproduct, thereby driving the reaction to completion [1]. This application leverages the affinity of the silicon center in Isopropoxytrimethylsilane for fluoride, forming a strong Si-F bond and removing the inhibitory byproduct.

Fluoride scavenging
Reported
Full conversion in nucleophilic substitution within 1 h using 36 eq. of reagent (¹⁹F NMR monitoring)
Enables removal of inhibitory fluoride byproduct
Specialized use distinct from silylation
Synthetic Methodology Fluorine Chemistry Reaction Optimization

Isopropoxytrimethylsilane: Key Applications


Quality Control and Identity Verification

For laboratories operating under stringent quality management systems (e.g., GMP, ISO 17025), the well-defined and vendor-verified physical properties of Isopropoxytrimethylsilane (density: 0.745 g/mL at 25 °C; refractive index: 1.378) provide a reliable and quantitative basis for identity testing and purity assessment. These values are distinctly different from those of common analogs like methoxytrimethylsilane (density 0.725 g/mL, n20/D 1.367), allowing for rapid confirmation of the correct reagent via simple, non-destructive measurements . This minimizes the risk of cross-contamination or reagent mix-ups that could compromise a high-value synthetic sequence.

Hydroxyl Protection in Multi-Step Syntheses

Based on the class-level inference that the sterically bulky isopropoxy group confers slower hydrolysis kinetics compared to methoxy analogs , Isopropoxytrimethylsilane is a rational choice for protecting hydroxyl groups in reaction sequences that involve mildly acidic or protic work-up steps. The derived TMS ether is expected to be more robust than one formed from methoxytrimethylsilane, potentially reducing unwanted deprotection and improving overall synthetic yield. This makes it a preferred reagent for complex molecule construction where orthogonal protecting group strategies are employed [1].

Fluoride Scavenger to Drive Conversion

In synthetic protocols where fluoride ion generation inhibits reaction progress, Isopropoxytrimethylsilane can be used as a specific and effective scavenger. As demonstrated in a research study, the addition of excess Isopropoxytrimethylsilane (36 equivalents) was shown to sequester fluoride byproducts, enabling the reaction to reach full conversion within one hour . This application is distinct from its role as a silylating agent and highlights a specialized use case where Isopropoxytrimethylsilane solves a specific kinetic problem that other common silanes may not address as effectively.

Surface Modification for Hydrophobicity

Isopropoxytrimethylsilane is widely utilized as a surface modifying agent for inorganic substrates such as glass, silica, and metal oxides . The reaction of its reactive alkoxy group with surface hydroxyls results in the covalent attachment of a hydrophobic trimethylsilyl layer. The intermediate steric bulk and reactivity profile of the isopropoxy group, compared to methoxy or ethoxy analogs, can influence the kinetics of surface coverage and the resulting contact angle, making it a valuable tool for fine-tuning surface properties in materials science and nanotechnology applications [1].

Application
Selection Property
Validation Focus
Quality control & identity verification
Distinct density and refractive index
Refractive index and density verification
Hydroxyl protection in multi-step synthesis
Steric bulk for modulated hydrolysis
TMS ether stability under protic work-up
Fluoride scavenger to drive conversion
Fluoride affinity for byproduct removal
Reaction progress by ¹⁹F NMR
Surface modification for hydrophobicity
Reactive alkoxy group for covalent tethering
Contact angle and surface coverage

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